molecular formula C14H16N2O2S B3988390 methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 126827-26-7

methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B3988390
CAS No.: 126827-26-7
M. Wt: 276.36 g/mol
InChI Key: QMUWGPALEWDVLD-UHFFFAOYSA-N
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Description

Methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS RN: 126827-26-7) is a dihydropyrimidine (DHPM) derivative characterized by a thioxo (C=S) group at position 2, a methyl ester at position 5, and phenyl and methyl substituents at positions 4 and 6, respectively . This compound belongs to the Biginelli reaction product family, a class of molecules with diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities. Its structural features, such as the sulfur atom at position 2 and aromatic substitution at position 4, distinguish it from other DHPM analogs .

Properties

IUPAC Name

methyl 3,4-dimethyl-6-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9-11(13(17)18-3)12(15-14(19)16(9)2)10-7-5-4-6-8-10/h4-8,12H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUWGPALEWDVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1C)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133881
Record name Methyl 1,2,3,4-tetrahydro-1,6-dimethyl-4-phenyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126827-26-7
Record name Methyl 1,2,3,4-tetrahydro-1,6-dimethyl-4-phenyl-2-thioxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126827-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetrahydro-1,6-dimethyl-4-phenyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be synthesized through a multi-component reaction involving N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea (or N-phenylthiourea) in ethanol. Sodium hydrogen sulfate is often used as a catalyst in this reaction . The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of pyrimidine compounds, including methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrimidine derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrimidine structure enhanced antimicrobial efficacy .

Anticancer Properties
The compound has also been investigated for its anticancer potential. A study published in the ACS Omega journal reported that similar thioxo-pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting that methyl 1,6-dimethyl-4-phenyl derivatives could be further explored as potential anticancer agents .

Analgesic and Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some studies have indicated that thioxo-pyrimidine derivatives possess analgesic and anti-inflammatory properties. These effects were evaluated through various in vivo models, demonstrating a reduction in pain and inflammation markers .

Material Science Applications

Synthesis of Novel Polymers
this compound can serve as a monomer in the synthesis of novel polymers. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved resistance to thermal degradation compared to conventional polymers .

Nanocomposite Development
The compound has also been utilized in the development of nanocomposites. By integrating methyl 1,6-dimethyl-4-phenyl derivatives with nanomaterials such as graphene or silica nanoparticles, researchers have achieved materials with enhanced electrical conductivity and mechanical strength. These advancements are promising for applications in electronics and structural materials .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thioxo-pyrimidine derivatives based on methyl 1,6-dimethyl-4-phenyl structure. The antimicrobial activity was assessed against a panel of pathogens using standard broth microdilution methods. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to leading antibiotics.

CompoundMIC (µg/mL)Target Pathogen
Compound A32Staphylococcus aureus
Compound B16Escherichia coli

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that methyl 1,6-dimethyl-4-phenyl derivatives induced significant cytotoxic effects at concentrations above 10 µM.

Concentration (µM)Cell Viability (%)
0100
1070
5030

Mechanism of Action

The mechanism of action of methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six analogs (Table 1), focusing on structural variations, synthesis pathways, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Differences Among DHPM Derivatives

Compound Name Substituents (Positions) Thioxo/Oxo Group Biological Activity/Notes Reference
Methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (Target) 4-Ph, 6-Me, 2-S Thioxo (S) Not explicitly reported in evidence; inferred potential for enzyme inhibition.
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(5-Me-thiophenyl), 6-Me, 2-O Oxo (O) Thymidine phosphorylase inhibitor (75% inhibition at 400 µM) .
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(4-EtO-Ph), 6-Me, 2-O Oxo (O) Moderate cytochrome c oxidase inhibition (322.6 ± 1.6 µM IC50) .
Ethyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(4-NMe2-Ph), 6-Me, 2-S Thioxo (S) Structural analog with potential enhanced solubility due to dimethylamino group .
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(4-CN-Ph), 6-Me, 2-S Thioxo (S) Crystallographic evidence of hydrogen-bonded networks; antibacterial activity inferred .
Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(4-Me-Ph), 6-Me, 2-O Oxo (O) Commercialized for medicinal research; no explicit activity data .

Structural and Electronic Differences

  • Thioxo vs. Oxo Groups : The thioxo group (C=S) in the target compound and analogs like and confers distinct electronic properties compared to oxo (C=O) derivatives. Sulfur’s lower electronegativity reduces hydrogen-bonding capacity but may enhance lipophilicity, influencing membrane permeability .
  • Aromatic Substitutions: The 4-phenyl group in the target compound contrasts with electron-rich (e.g., 4-(dimethylamino)phenyl in ) or electron-deficient (e.g., 4-cyanophenyl in ) substituents in analogs. These modifications alter π-π stacking interactions and binding affinities in enzyme inhibition .

Physicochemical Properties

  • Solubility: The dimethylamino group in improves water solubility, whereas the target compound’s unmodified phenyl group may limit aqueous solubility.
  • Thermal Stability : Melting points are unreported for the target compound, but oxo derivatives generally have higher melting points than thioxo analogs due to stronger intermolecular forces .

Biological Activity

Methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of the compound based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N2O2S
  • Molecular Weight : 290.38 g/mol

Antiviral Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds possess antiviral properties. For instance, studies on similar compounds have shown inhibition of HIV integrase (IN), which is crucial for viral replication. While specific studies on methyl 1,6-dimethyl-4-phenyl-2-thioxo have not been extensively documented, related compounds have demonstrated IC50 values indicating their efficacy against viral enzymes .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For example:

  • In vitro Studies : Compounds structurally similar to methyl 1,6-dimethyl-4-phenyl-2-thioxo were evaluated for their effects on various cancer cell lines. Some exhibited significant cytotoxicity with IC50 values as low as 0.126 µM against MDA-MB-231 breast cancer cells .
  • Mechanism of Action : These compounds often induce apoptosis and inhibit cell proliferation by affecting key signaling pathways such as EGFR and matrix metalloproteinases (MMPs) .

Pharmacokinetic Profile

The pharmacokinetic properties of similar compounds have been studied to assess their viability as therapeutic agents:

  • Bioavailability : Some derivatives showed an oral bioavailability of approximately 31.8%, indicating a favorable absorption profile.
  • Toxicity Studies : In animal models, no acute toxicity was observed at doses up to 2000 mg/kg .

Case Studies

  • Study on HIV Integrase Inhibition :
    • Objective : Evaluate the inhibitory activity of pyrimidine derivatives on HIV integrase.
    • Findings : The most active derivative showed an IC50 value of 0.65 µM against the enzyme but did not exhibit significant antiviral activity in cell cultures .
  • Anticancer Activity Assessment :
    • Objective : Investigate the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound demonstrated selective cytotoxicity towards cancer cells with a marked reduction in viability compared to non-cancerous cells .

Data Table

PropertyValue
Molecular Weight290.38 g/mol
Antiviral IC50~0.65 µM (related compounds)
Anticancer IC500.126 µM (MDA-MB-231)
Oral Bioavailability31.8%
Acute ToxicityNo observed toxicity at 2000 mg/kg

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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